2-Acetamido-2-deoxy-D-galacturonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

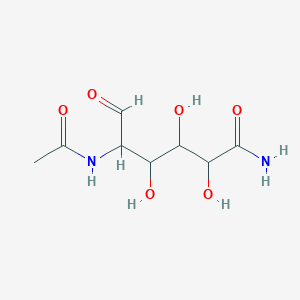

2-Acetamido-2-deoxy-D-galacturonamide is a compound with the molecular formula C8H14N2O6 and a molecular weight of 234.21 g/mol It is a derivative of D-galacturonic acid, where the hydroxyl group at the second position is replaced by an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-galacturonamide typically involves the acetylation of 2-amino-2-deoxy-D-galacturonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine. The reaction is usually performed at room temperature, and the product is purified through crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-galacturonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Structural and Functional Role in Polysaccharides

2-Acetamido-2-deoxy-D-galacturonamide is a critical component of certain polysaccharides that play essential roles in bacterial pathogenesis. For instance, it forms part of the structure of capsular polysaccharides, which are crucial for the virulence of bacteria such as Francisella tularensis. These polysaccharides can elicit an immune response and are potential candidates for vaccine development .

Table 1: Structural Characteristics of Capsular Polysaccharides Containing this compound

| Polysaccharide | Source Organism | Composition | Immunogenic Potential |

|---|---|---|---|

| O-antigen | Francisella tularensis | This compound | High |

| CPS | Staphylococcus aureus | Composed entirely of 2-acetamido sugars | Moderate |

Vaccine Development

The immunogenic properties of polysaccharides containing this compound have been exploited in the development of vaccines. Research indicates that these polysaccharides can stimulate protective antibodies against pathogens like Francisella tularensis, making them valuable for creating effective vaccines against tularemia .

Therapeutic Applications

Inhibitors derived from this compound have shown promise in targeting specific enzymes related to various diseases. For example, compounds derived from this sugar have been studied for their ability to inhibit human O-linked N-acetylglucosaminidase, an enzyme implicated in neurodegenerative diseases and cancer . This inhibition could lead to novel therapeutic strategies for managing these conditions.

Table 2: Inhibitory Effects of Compounds Derived from this compound

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2-Acetamido-2-deoxy-d-glucono-1,5-lactone sulfonylhydrazone | Human O-linked N-acetylglucosaminidase (hOGA) | 27 nM |

| Other derivatives | Human hexosaminidases (hHexA/B) | Varies (up to 6.8 nM) |

Biochemical Research

Research on the biochemical pathways involving this compound has revealed its potential role in modulating immune responses. Studies have shown that polysaccharides containing this compound can influence the activation of immune cells, thereby enhancing or suppressing immune responses depending on the context .

Case Studies

- Vaccine Efficacy Against Tularemia : A study demonstrated that a vaccine based on the O-antigen structure containing this compound provided significant protection in animal models against Francisella tularensis. The immunogenicity was attributed to the unique structure of the polysaccharide, which mimicked host molecules and elicited a strong antibody response .

- Inhibition of Enzymatic Activity : Another research highlighted the synthesis and testing of various sulfonylhydrazones derived from this compound. These compounds were shown to effectively inhibit human glycosidases involved in cancer progression, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-D-galacturonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in inflammation and tumor growth. The compound binds to these enzymes, preventing their normal function and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2-Acetamido-2-deoxy-D-glucose: Similar in structure but differs in the sugar moiety.

2-Acetamido-2-deoxy-D-mannose: Another similar compound with a different sugar component.

Uniqueness

2-Acetamido-2-deoxy-D-galacturonamide is unique due to its specific structural features and the presence of the acetamido group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .

Biological Activity

2-Acetamido-2-deoxy-D-galacturonamide (GalNAcAN) is a derivative of galacturonic acid, characterized by an acetamido group at the C-2 position. This compound has garnered attention for its significant biological activities, particularly in immunological contexts and its role in polysaccharide structures.

- Chemical Formula : C₈H₁₄N₂O₆

- Molecular Weight : Approximately 206.21 g/mol

Biological Functions

This compound plays several critical roles in biological systems:

- Polysaccharide Integrity : It is a vital component of polysaccharides found in bacterial cell walls, contributing to their structural integrity.

- Immune Response Modulation : Research indicates that derivatives of this compound may enhance immune responses, potentially serving as vaccine adjuvants by promoting antibody production against specific antigens.

- Cell Signaling Interactions : Due to its structural similarities with other saccharides, GalNAcAN can interact with various biological receptors, influencing cell signaling pathways.

Interaction Studies

Studies have explored the binding capabilities of this compound with proteins and receptors. Notably:

- Binding to Bacterial Antigens : It has been identified as a component in the O-specific antigen of Pseudomonas aeruginosa, where it forms part of a repeating unit crucial for bacterial virulence .

- Role in Glycoprotein Synthesis : In Helicobacter pullorum, GalNAcAN is involved in the N-linked glycosylation pathway, essential for the proper functioning of glycoproteins .

Case Studies

- Immunological Applications : A study demonstrated that modifications to GalNAcAN could enhance its efficacy as a vaccine adjuvant, leading to increased antibody production against pathogens.

- Structural Analysis : Research on the capsular polysaccharide of Escherichia coli O121 revealed that GalNAcAN is part of the structural framework that aids in immune evasion by the bacteria .

Comparative Analysis

The uniqueness of this compound can be highlighted through a comparison with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-2-deoxy-D-glucose | Acetamido group at C-2; derived from glucose | Involved in glycolipids; significant in metabolism |

| N-Acetyl-D-galactosamine | Acetamido group at C-2; derived from galactose | Plays a role in glycoprotein synthesis |

| D-Galacturonic acid | Carboxylic acid at C-6; precursor to galacturonamides | Essential component of pectin in plant cell walls |

Properties

Molecular Formula |

C8H14N2O6 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

5-acetamido-2,3,4-trihydroxy-6-oxohexanamide |

InChI |

InChI=1S/C8H14N2O6/c1-3(12)10-4(2-11)5(13)6(14)7(15)8(9)16/h2,4-7,13-15H,1H3,(H2,9,16)(H,10,12) |

InChI Key |

RVSLEPKUAJVXHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)N)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.